molecular formula C9H12ClNO B1527327 1-Amino-2-(3-chlorophenyl)propan-2-ol CAS No. 1249113-20-9

1-Amino-2-(3-chlorophenyl)propan-2-ol

Cat. No.: B1527327
CAS No.: 1249113-20-9
M. Wt: 185.65 g/mol
InChI Key: KIFVYNJHKVIKES-UHFFFAOYSA-N
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Description

1-Amino-2-(3-chlorophenyl)propan-2-ol is a secondary alcohol and primary amine with a chlorinated aromatic substituent. Its molecular formula is C₉H₁₂ClNO, with an average molecular weight of 185.65 g/mol (monoisotopic mass: 185.0606). Structurally, it features a propan-2-ol backbone substituted with an amino group and a 3-chlorophenyl ring at the 2-position.

The stereochemical purity of such compounds can vary, as seen in related derivatives with 2% enantiomeric excess (ee) in some cases .

Properties

IUPAC Name

1-amino-2-(3-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFVYNJHKVIKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its use as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-chlorophenyl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of amino alcohols allows for systematic comparisons with 1-amino-2-(3-chlorophenyl)propan-2-ol. Key analogs include halogenated phenyl derivatives, stereoisomers, and fluorinated or branched-chain variants.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Groups Key Properties/Applications References
This compound C₉H₁₂ClNO 185.65 3-chlorophenyl Amino, hydroxyl Chiral intermediate; potential bioactivity
1-Amino-2-(2-chlorophenyl)propan-2-ol C₉H₁₂ClNO 185.65 2-chlorophenyl Amino, hydroxyl Listed in chemical catalogs (CAS 71095-16-4)
1-Amino-2-(4-bromophenyl)propan-2-ol C₉H₁₂BrNO 230.11 4-bromophenyl Amino, hydroxyl Research reagent (ChemSpider ID: 14133068)
1-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropan-2-ol hydrochloride C₉H₁₀Cl₂F₃NO 276.09 3-chlorophenyl, CF₃ Amino, hydroxyl, trifluoromethyl Fluorinated derivative; enhanced lipophilicity
(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol C₁₀H₁₄ClNO 199.68 3-chloro-4-methylphenyl Amino, hydroxyl, methyl Stereoisomer with defined configuration (CAS 2250242-77-2)
2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol C₁₃H₂₀ClNO 247.76 3-chlorophenyl Amino (tert-butyl), hydroxyl Branched-chain analog; potential β-blocker analog

Key Findings:

Substituent Effects: Halogen Position: The position of the chlorine atom on the phenyl ring (e.g., 2- vs. 3-chloro) influences electronic and steric properties. For example, 1-amino-2-(2-chlorophenyl)propan-2-ol (CAS 71095-16-4) has distinct reactivity compared to the 3-chloro isomer due to steric hindrance near the hydroxyl group . Fluorination: Trifluoromethyl derivatives (e.g., C₉H₁₀Cl₂F₃NO) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Stereochemistry: Stereoisomers like (1R,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol (CAS 2250242-77-2) highlight the importance of chiral centers in biological activity. Such compounds are often synthesized enantioselectively for pharmaceutical applications .

Synthetic Yields: Hydrogenation methods for related amino alcohols (e.g., 1-amino-2-(pyridin-2-yl)propan-2-ol) achieve yields up to 81%, though stereochemical purity remains a challenge (e.g., 2% ee in some cases) .

Branched-chain analogs (e.g., 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol) resemble β-blocker structures (e.g., metoprolol), indicating possible cardiovascular activity .

Biological Activity

1-Amino-2-(3-chlorophenyl)propan-2-ol, also known as 1-amino-3-(2-chlorophenyl)propan-2-ol, is an organic compound with the molecular formula C9H12ClNO. Its unique structure, characterized by a chiral center and the presence of both an amino group and a chlorophenyl group, contributes to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is classified as an amino alcohol. The molecular weight of the compound is approximately 185.65 g/mol. The presence of the amino and chlorophenyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. The chlorophenyl group facilitates hydrophobic interactions, while the amino group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate enzyme activity or receptor signaling pathways, influencing various cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can act as an agonist or antagonist at various receptors, affecting cellular signaling.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of the compound demonstrated significant inhibition against various bacterial strains. The results are summarized in the following table:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli2850
S. aureus3040
K. pneumoniae2560

This indicates that this compound can be effective against multi-drug resistant strains, making it a candidate for further research in antibiotic development .

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting potential anticancer properties:

Concentration (µM)Cell Viability (%)
0100
1085
2065
4030

The mechanism behind this activity involves the induction of apoptosis through activation of caspase pathways .

Study on Enzymatic Activity

A detailed investigation into the compound's effect on enzymatic activity revealed that it could inhibit specific enzymes crucial for metabolic processes. For instance, it was found to inhibit butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases .

Neuroprotective Effects

Another study highlighted its potential neuroprotective effects against oxidative stress in neuronal cell lines. The compound demonstrated low neurotoxicity while effectively penetrating the blood-brain barrier, indicating its potential for treating central nervous system disorders .

Preparation Methods

Preparation Methods of 1-Amino-2-(3-chlorophenyl)propan-2-ol

Synthetic Routes

The preparation of this compound typically involves multi-step synthetic routes starting from chlorophenyl-substituted precursors. The key synthetic strategies include:

Reductive Amination of 3-Chlorophenylpropan-2-one
  • Process: The ketone intermediate, 3-chlorophenylpropan-2-one, undergoes reductive amination with ammonia or primary amines to introduce the amino group at the α-position relative to the ketone carbonyl.
  • Conditions: The reaction is generally catalyzed by hydrogenation catalysts such as Raney nickel under hydrogen atmosphere or by chemical reductants like sodium cyanoborohydride.
  • Outcome: This method yields the amino alcohol with control over stereochemistry depending on the catalyst and reaction conditions.
Nucleophilic Substitution on Halogenated Precursors
  • Process: A halogenated intermediate such as 1-(3-chlorophenyl)-2-halopropane can be reacted with ammonia or amines to substitute the halogen with an amino group.
  • Conditions: Typically carried out in polar solvents such as ethanol or methanol under reflux conditions.
  • Limitations: This method may lead to racemic mixtures and requires further purification for enantiomeric enrichment.
Catalytic Hydrogenation of Nitro Precursors
  • Process: Starting from 1-(3-chlorophenyl)-2-nitropropan-2-ol, catalytic hydrogenation reduces the nitro group to the amino group.
  • Catalysts: Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure.
  • Advantages: This method provides a straightforward conversion with good yields and purity.

Industrial Production Techniques

  • Flow Microreactor Systems: Modern industrial synthesis may utilize continuous flow microreactor technology to enhance reaction efficiency, control, and sustainability. This method allows precise temperature and pressure control, improving yield and reducing by-products.
  • Batch Processes: Conventional batch reactors remain in use, often employing controlled temperature, pressure, and catalyst loading to optimize product quality.

Reaction Conditions and Parameters

Method Key Reagents/Conditions Catalyst/Agent Temperature (°C) Pressure (atm) Yield (%) Notes
Reductive Amination 3-chlorophenylpropan-2-one + NH3 Raney Ni or NaBH3CN 25–80 1–5 70–85 Stereoselectivity depends on catalyst
Nucleophilic Substitution 1-(3-chlorophenyl)-2-halopropane + NH3 None or base (KOH) 60–100 Atmospheric 60–75 May produce racemic mixture
Catalytic Hydrogenation (Nitro) 1-(3-chlorophenyl)-2-nitropropan-2-ol Raney Ni or Pd/C 25–50 1–3 80–90 High purity product
Flow Microreactor Synthesis Various precursors + NH3 Heterogeneous catalysts Controlled Controlled >85 Enhanced control and scalability

Detailed Research Findings and Analysis

Stereochemical Control

  • The amino alcohol's stereochemistry is critical for its biological activity.
  • Use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) catalysts or enzymatic reductions can improve enantiomeric excess in reductive amination steps.
  • Chiral High Performance Liquid Chromatography (HPLC) and polarimetry are essential for stereochemical characterization.

Catalyst and Reagent Selection

  • Raney nickel has proven effective for both reductive amination and hydrogenation of nitro precursors, providing high yields and selectivity.
  • Sodium cyanoborohydride offers mild reductive amination conditions, minimizing side reactions.
  • Base catalysts like potassium hydroxide facilitate nucleophilic substitution but require careful control to avoid side reactions.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reaction Type Catalyst/Reagent Advantages Disadvantages
Reductive Amination 3-Chlorophenylpropan-2-one Reductive amination Raney Ni, NaBH3CN Good stereocontrol, high yield Requires hydrogen or chemical reductants
Nucleophilic Substitution 1-(3-Chlorophenyl)-2-halopropane Nucleophilic substitution NH3, KOH Simple reagents Racemic product, moderate yield
Catalytic Hydrogenation (Nitro) 1-(3-Chlorophenyl)-2-nitropropan-2-ol Hydrogenation Raney Ni, Pd/C High purity, straightforward Requires hydrogen gas
Flow Microreactor Synthesis Various chlorophenyl precursors Continuous flow synthesis Heterogeneous catalysts Scalable, efficient, green Requires specialized equipment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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